molecular formula C15H10ClN3O3 B5868579 3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone

3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No. B5868579
M. Wt: 315.71 g/mol
InChI Key: HTAWKILCUXVZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone, commonly known as CNQX, is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of certain types of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in a variety of physiological and pathological processes, including learning and memory, neurodegeneration, and epilepsy. CNQX has been shown to be a potent and specific antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for investigating the function of these receptors in various experimental settings.

Mechanism of Action

CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor site and preventing glutamate from binding and activating the receptor. This results in a decrease in the excitatory activity of the neuron, which can have a range of effects depending on the specific experimental conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of CNQX depend on the specific experimental conditions and the type of cells or tissues being studied. In general, CNQX has been shown to inhibit excitatory synaptic transmission, reduce neuronal excitability, and modulate synaptic plasticity. It has also been shown to have neuroprotective effects in some experimental models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNQX is its high potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a valuable tool for investigating the function of these receptors in various experimental settings. However, like all experimental tools, CNQX has some limitations. For example, it can be difficult to control the concentration and duration of CNQX exposure, which can affect the results of experiments. Additionally, CNQX may have off-target effects on other types of glutamate receptors or ion channels, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving CNQX. Some possible areas of investigation include:
1. Further elucidation of the mechanisms underlying the neuroprotective effects of CNQX in various experimental models of neurodegeneration.
2. Development of more selective and potent AMPA receptor antagonists for use in experimental and clinical settings.
3. Investigation of the role of AMPA receptors in the pathophysiology of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
4. Development of new pharmacological agents that target AMPA receptors for the treatment of various neurological and psychiatric disorders.
5. Investigation of the effects of CNQX on other types of glutamate receptors and ion channels, in order to better understand its off-target effects and potential therapeutic applications.

Synthesis Methods

CNQX can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 2-methyl-4(3H)-quinazolinone with 4-chloro-2-nitroaniline in the presence of a suitable catalyst and solvent. The resulting product can be purified and characterized using a range of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

CNQX has been extensively used in scientific research to investigate the role of AMPA receptors in a variety of physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning and memory, neurodegeneration, and epilepsy. CNQX has also been used in studies of drug addiction, as well as in the development of new pharmacological agents for the treatment of various neurological disorders.

properties

IUPAC Name

3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-17-12-5-3-2-4-11(12)15(20)18(9)13-7-6-10(16)8-14(13)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWKILCUXVZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319774
Record name 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Chloro-2-nitrophenyl)-2-methylquinazolin-4-one

CAS RN

14080-45-6
Record name 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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